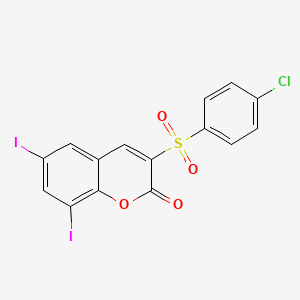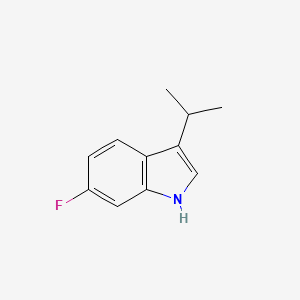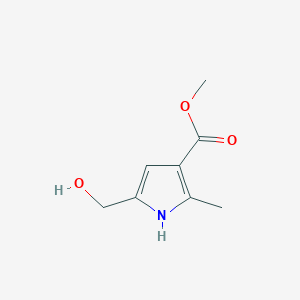
3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle . The molecule also contains a sulfonyl group attached to a 4-chlorophenyl group . These types of structures are often seen in various organic compounds, including some pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The chromen-2-one group would form a heterocyclic ring, while the sulfonyl and 4-chlorophenyl groups would likely be attached to this ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, its solubility would likely be influenced by the presence of the polar sulfonyl group .
科学的研究の応用
Stereocontrolled Synthesis and Chemical Transformations
- The stereocontrolled reduction of 3-sulfonyl chromen-4-ones to 3-sulfonyl chroman-4-ols using NaBH4/LiCl and Pd/C/H2 has been explored, providing two kinds of products with three contiguous chiral centers under different conditions. This process is crucial for efficiently transforming these compounds under various reaction conditions (Chang & Tsai, 2018).
Antibacterial Applications
- Some derivatives synthesized from 4-Chloro-chromen-2-one showed significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Klebsiella, indicating the potential of these compounds in developing new antibacterial agents (Behrami, 2014).
Synthesis Methods and Catalytic Applications
- A copper(II) acetate mediated synthesis method for 3-sulfonyl-2-aryl-2H-chromenes has been described, offering a concise, high-yielding, and easy-operation route for creating these compounds. This method involves a one-pot, two-step synthetic route that includes intermolecular annulation and sequential O-alkylation (Chang, Chen, & Chen, 2019).
Antiviral and Antimicrobial Activities
- Novel 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and derivatives exhibited both antibacterial and analgesic activities, suggesting their utility in developing new therapeutic agents. These compounds were effective against various Gram-positive and Gram-negative bacteria (Rajesha et al., 2011).
Synthesis and Structural Characterization
- The synthesis of new sulfanyl-, sulfinyl-, and sulfonyl-substituted polychlorobuta-1,3-dienes, including coumarin derivatives showing fluorescence properties, highlights the diverse applications of these compounds in materials science and chemical sensing (Ibiş & Sahin, 2016).
Environmental and Catalytic Efficiency
- A problem-solving and environmentally benign approach has been developed for the synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, demonstrating a diversity-oriented protocol that emphasizes the synthesis of medicinally privileged compounds under ambient conditions. This method utilizes diethylamine as an efficient organo catalyst, offering high yields and wide scope while avoiding conventional isolation and purification processes (Pandit et al., 2016).
作用機序
将来の方向性
The future directions for research on “3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,8-diiodochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClI2O4S/c16-9-1-3-11(4-2-9)23(20,21)13-6-8-5-10(17)7-12(18)14(8)22-15(13)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUXVJMFLOVDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)I)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClI2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B2778633.png)

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B2778635.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromonicotinamide](/img/structure/B2778636.png)
![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2778638.png)
![N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778639.png)

![[2-(Butan-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2778642.png)
![Carbamic acid, [(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]-, phenylmethyl ester oxalate](/img/structure/B2778643.png)
![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2778647.png)



![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2778654.png)